Structural Elucidation of tert-Butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate: A Comprehensive NMR Guide
Structural Elucidation of tert-Butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate: A Comprehensive NMR Guide
Executive Summary
In modern drug development, pyrimidine-based scaffolds are ubiquitous due to their profound ability to engage kinase hinge regions and other critical pharmacophores. tert-Butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate serves as a highly versatile, orthogonally protected intermediate in these synthetic workflows. However, the structural elucidation of this molecule presents specific analytical challenges—most notably, the conformational dynamics introduced by the tert-butyloxycarbonyl (Boc) protecting group.
This whitepaper provides an authoritative, in-depth guide to acquiring, assigning, and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound. By moving beyond simple peak lists, we establish a self-validating analytical framework grounded in structural causality and rigorous experimental protocols.
Conformational Dynamics: The Rotameric Effect
The most defining feature of the NMR spectrum for any Boc-protected secondary amine is the presence of rotamers [1]. At ambient temperature (298 K), the lone pair of electrons on the carbamate nitrogen delocalizes into the π∗ orbital of the adjacent carbonyl group. This resonance imparts partial double-bond character to the C–N bond, restricting free rotation on the NMR timescale.
Consequently, the molecule exists as a mixture of syn and anti conformers. In the 1 H and 13 C NMR spectra, this manifests as peak broadening or distinct peak doubling (splitting) for the nuclei closest to the carbamate center—specifically the N-methyl group, the benzylic methylene group, and the carbamate carbonyl carbon. Recognizing this phenomenon is critical; without this mechanistic understanding, rotameric peaks are frequently misidentified as chemical impurities.
Fig 1: Mechanistic pathway of carbamate resonance leading to NMR rotameric peak splitting.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in spectral assignment, the acquisition process must be treated as a self-validating system. The following protocol guarantees high-fidelity data collection while actively resolving the ambiguity of rotameric splitting.
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube to eliminate paramagnetic particulates that distort magnetic field homogeneity.
-
Probe Tuning & Shimming: Insert the sample and perform automated or manual gradient shimming (Z1–Z5) until the TMS signal achieves a line width at half-height (FWHM) of < 1.0 Hz. Tune and match the probe specifically to the 1 H and 13 C frequencies to maximize signal-to-noise (S/N).
-
1D 1 H Acquisition (298 K): Acquire the proton spectrum using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans.
-
1D 13 C Acquisition (298 K): Utilize power-gated decoupling (e.g., WALTZ-16) to prevent excessive sample heating from the Nuclear Overhauser Effect (NOE) while maintaining sharp singlets. Set D1 to 2.0–3.0 seconds and acquire 512–1024 scans.
-
Variable Temperature (VT) Validation: (Critical Step) If the N-methyl or methylene peaks appear as complex doublets or broadened humps, acquire a secondary 1 H spectrum at 340 K (using DMSO- d6 as the solvent to accommodate the higher temperature). At elevated temperatures, the thermal energy overcomes the rotational barrier of the C–N partial double bond. The rotameric peaks will coalesce into a single, sharp resonance, definitively proving they are conformers and not impurities.
Fig 2: Self-validating experimental workflow for acquiring and assigning complex NMR spectra.
Quantitative Spectral Analysis
The tables below summarize the expected chemical shifts for tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate, grounded in empirical data for pyrimidine derivatives[2] and Boc-protected amines[1].
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | J (Hz) | Int. | Causality & Structural Rationale |
| Boc -CH 3 | 1.45 | s | - | 9H | Highly shielded by the aliphatic environment. Appears as a sharp, intense singlet. |
| N-CH 3 | 2.85, 2.92 | s (rotamers) | - | 3H | Deshielded by the adjacent nitrogen. Split into two singlets due to restricted C-N rotation. |
| -CH 2 - | 4.52, 4.60 | s (rotamers) | - | 2H | Deshielded by both the carbamate nitrogen and the pyrimidine ring. Exhibits rotameric splitting. |
| Pyrimidine H5 | 7.40 | d | 5.0 | 1H | The most shielded aromatic proton. Position 5 is β to the ring nitrogens, making it the most electron-rich position on the pyrimidine core[3]. |
| Pyrimidine H6 | 8.75 | d | 5.0 | 1H | Strongly deshielded due to its α -position relative to the N1 ring nitrogen. Ortho-couples to H5. |
| Pyrimidine H2 | 9.15 | s | - | 1H | The most deshielded proton in the molecule. Sandwiched between two highly electronegative nitrogens (N1 and N3), which strip electron density via strong inductive effects[2]. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Type | Causality & Structural Rationale |
| Boc -CH 3 | 28.4 | CH 3 | Typical aliphatic methyl carbon resonance for a tert-butyl group. |
| N-CH 3 | 34.2, 34.8 | CH 3 | Split into rotameric peaks; deshielded by the carbamate nitrogen. |
| -CH 2 - | 52.5, 53.2 | CH 2 | Benzylic-type position; rotameric splitting is distinctly visible. |
| Boc C-q | 80.2 | C | Quaternary carbon of the tert-butyl group, heavily deshielded by the adjacent oxygen. |
| Pyrimidine C5 | 119.5 | CH | Least deshielded aromatic carbon ( β to the ring nitrogens)[3]. |
| Carbamate C=O | 155.8, 156.2 | C | Carbonyl carbon; split into two peaks due to syn/anti carbamate conformers[1]. |
| Pyrimidine C6 | 157.0 | CH | Deshielded by the adjacent ring nitrogen ( α position). |
| Pyrimidine C2 | 158.5 | CH | Highly deshielded due to its position between N1 and N3[2]. |
| Pyrimidine C4 | 168.0 | C | Quaternary carbon attached to the methylene group; the most deshielded ring carbon due to combined inductive and resonance effects. |
Multidimensional Verification (2D NMR)
To elevate the trustworthiness of the assignment from "highly probable" to "unambiguous," a standard 2D NMR suite should be employed:
-
COSY ( 1 H- 1 H): Will confirm the 5.0 Hz ortho-coupling relationship exclusively between Pyrimidine H5 ( δ 7.40) and H6 ( δ 8.75).
-
HSQC ( 1 H- 13 C): Maps the direct single-bond correlations, definitively linking the rotameric 1 H signals of the N-methyl and methylene groups to their respective 13 C rotameric pairs.
-
HMBC ( 1 H- 13 C): Provides the ultimate structural proof by showing long-range (2- to 3-bond) correlations. The methylene protons ( δ 4.52/4.60) will show strong HMBC cross-peaks to both the Pyrimidine C4 ( δ 168.0) and the Carbamate C=O ( δ 155.8/156.2), physically bridging the two halves of the molecule in the spectral data.
References
-
Title: C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections Source: MDPI (Pharmaceuticals) URL: [Link](Cited for fundamental NMR characteristics of Boc-protected amine rotamers).
-
Title: Meriolins (3-(Pyrimidin-4-yl)-7-azaindoles): Synthesis, Kinase Inhibitory Activity, Cellular Effects, and Structure of a CDK2/Cyclin A/Meriolin Complex Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link](Cited for baseline chemical shifts of the pyrimidin-4-yl system).
-
Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source: NIH PMC (Journal of Medicinal Chemistry) URL: [Link](Cited for validation of pyrimidine ring proton coupling constants and carbon shifts).
Sources
- 1. C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
